Nafamostat mesylate

Catalog No.
S536592
CAS No.
82956-11-4
M.F
C20H21N5O5S
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafamostat mesylate

CAS Number

82956-11-4

Product Name

Nafamostat mesylate

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid

Molecular Formula

C20H21N5O5S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4)

InChI Key

ZESSXQLDESEKGC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Synonyms

6'-amidino-2-naphthyl 4-guanidinobenzoate, FUT 175, FUT-175, nafamostat, nafamostat dihydrochloride, nafamostat mesilate, nafamostat mesylate, nafamstat mesilate

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Isomeric SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N

Antiviral Properties:

  • COVID-19: Studies suggest NM may inhibit the SARS-CoV-2 virus by blocking its entry into human cells. However, clinical trials are ongoing to determine its efficacy and safety for COVID-19 treatment. Source:
  • Other Viruses: Research is exploring NM's potential against various viruses, including Zika, dengue, and influenza. However, more studies are needed to confirm its effectiveness and mechanisms of action. Source:

Anti-inflammatory Effects:

  • Pancreatitis: NM is approved in some countries to treat acute pancreatitis due to its ability to suppress inflammatory pathways. Source:
  • Other Inflammatory Conditions: Research is investigating NM's potential in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. However, more clinical trials are needed to assess its efficacy and safety in these contexts. Source:

Cancer Research:

  • Tumor Growth and Metastasis: Studies suggest NM may inhibit tumor growth and metastasis in various cancers. However, the mechanisms and effectiveness in humans remain under investigation. Source:
  • Combination Therapies: Research is exploring NM's potential to enhance the efficacy of other cancer treatments. However, more studies are needed to determine its safety and optimal use in combination therapies. Source:

Other Applications:

  • Blood Coagulation: NM's anticoagulant properties are being investigated for various applications, including preventing blood clots during surgery and managing blood disorders. Source:
  • Neurodegenerative Diseases: Preliminary research suggests NM may have neuroprotective effects in Alzheimer's disease and other neurodegenerative conditions. However, more studies are needed to confirm these findings and understand the underlying mechanisms. Source:

Nafamostat mesylate is a synthetic serine protease inhibitor that plays a significant role in various therapeutic applications. Its primary function is to inhibit serine proteases involved in the coagulation and fibrinolytic systems, including thrombin, factor Xa, and factor XIIa. This compound was first developed in Japan and has been utilized primarily as an anticoagulant during hemodialysis and for treating conditions such as acute pancreatitis and disseminated intravascular coagulation. Nafamostat mesylate is often formulated with hydrochloric acid due to its basic properties, which enhances its solubility and stability .

The chemical structure of nafamostat mesylate can be represented by the formula C21H25N5O8S2, with a molecular weight of approximately 539.58 g/mol. It is characterized by its unique ability to interact with multiple biological pathways, making it a versatile agent in clinical settings .

  • Anticoagulant Effect: Nafamostat mesylate inhibits blood clotting by interfering with the activation cascade of coagulation factors, primarily targeting thrombin, a serine protease essential for clot formation.
  • Antiviral Effect: The mechanism for nafamostat mesylate's antiviral activity is still under investigation. However, it's believed to block the viral entry process by inhibiting the host cell proteases required for viral cell attachment and fusion [].
  • Other Mechanisms: Nafamostat mesylate might exert its anti-inflammatory and anticancer effects through various mechanisms, including modulating immune response and inducing apoptosis (programmed cell death) in cancer cells [, ].
  • Toxicity: Nafamostat mesylate is generally well-tolerated, but side effects like bleeding and gastrointestinal upset can occur [].
  • Other Hazards: No data available on flammability or specific reactivity hazards.

Please Note:

  • The information on synthesis is limited due to proprietary restrictions.
  • The mechanisms for antiviral and anticancer effects are still under investigation.
Primarily due to its active sites that interact with various proteases. The compound functions by forming reversible complexes with serine residues in the active sites of target proteases, effectively blocking their enzymatic activity. This inhibition is crucial for preventing excessive clot formation and promoting anticoagulation during medical procedures such as hemodialysis.

The primary metabolic pathway for nafamostat involves hydrolysis by hepatic carboxyesterase, resulting in the formation of p-guanidinobenzoic acid and 6-amidino-2-naphthol, both of which are inactive protease inhibitors . These metabolites are renally excreted, indicating that the elimination pathway is predominantly renal.

Nafamostat mesylate exhibits diverse biological activities beyond its anticoagulant properties. It has been shown to:

  • Inhibit inflammatory responses: Nafamostat reduces nitric oxide production and decreases levels of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in cultured human cells .
  • Provide neuroprotective effects: Studies suggest that it may protect against ischemia-induced brain injury by modulating antithrombin activity .
  • Reduce proteolytic activity: By inhibiting serine proteases involved in fibrinogen conversion to fibrin, nafamostat plays a crucial role in managing blood coagulation during surgical procedures .

The synthesis of nafamostat mesylate involves several key steps:

  • Formation of the core structure: The initial step typically includes the reaction of 6-hydroxy-2-naphthamidine with p-guanidinobenzoic acid.
  • Mesylation: The compound is then treated with methanesulfonic acid to form nafamostat mesylate.
  • Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

These methods highlight the importance of controlling reaction conditions to achieve optimal yields and purity .

Nafamostat mesylate has several clinical applications:

  • Anticoagulant therapy: It is widely used during hemodialysis to prevent clot formation.
  • Treatment of pancreatitis: The compound helps manage symptoms associated with acute pancreatitis by inhibiting excessive proteolytic activity.
  • Management of disseminated intravascular coagulation: Nafamostat is effective in controlling this serious condition by modulating coagulation pathways.
  • Research applications: It is also being studied for potential use in treating various inflammatory conditions due to its anti-inflammatory properties .

Nafamostat mesylate interacts with several biological systems, influencing various pathways:

  • Serine Proteases: It inhibits multiple serine proteases involved in coagulation and inflammation.
  • Kallikrein-Kinin System: By inhibiting components of this system, nafamostat can modulate blood pressure and vascular permeability.
  • Complement System: Its action on complement proteins suggests potential applications in managing autoimmune disorders .

Studies have also indicated possible adverse effects, including anaphylactic reactions during administration, emphasizing the need for careful monitoring when used clinically .

Several compounds share structural or functional similarities with nafamostat mesylate. Here are some notable examples:

Compound NameTypeKey Characteristics
AprotininSerine Protease InhibitorUsed primarily for surgical bleeding control; less selective than nafamostat.
Tranexamic AcidAntifibrinolyticPrimarily inhibits plasminogen activation; used in bleeding disorders but has different mechanisms.
RivaroxabanDirect Factor Xa InhibitorSelectively inhibits factor Xa; used as an anticoagulant but differs significantly from nafamostat's broader inhibition profile.

Uniqueness of Nafamostat Mesylate

Nafamostat mesylate stands out due to its ability to inhibit multiple serine proteases across various systems (coagulation, fibrinolytic, kallikrein-kinin), making it particularly versatile compared to other inhibitors that often target specific pathways or enzymes. Its rapid action and short half-life (approximately 8 minutes) allow for precise control during medical procedures, which is advantageous over longer-acting anticoagulants .

Serine Protease Inhibition Spectrum and Selectivity Profiles

Nafamostat mesylate demonstrates nanomolar to picomolar affinity for diverse serine proteases, with a pronounced selectivity for human mast cell tryptase. Kinetic studies reveal competitive inhibition patterns, where nafamostat’s guanidinobenzoyl group occupies the protease substrate-binding pocket [6]. The drug’s selectivity profile is characterized by a 1,000-fold greater potency against tryptase (Ki = 95.3 pM) compared to gabexate mesilate [7], alongside significant activity against thrombin (IC50 = 9.3–17.8 µM) [5] and factor Xa (IC50 = 100 nM) [8].

Table 1: Key Serine Protease Targets of Nafamostat Mesylate

ProteaseInhibition ConstantBiological SystemSource
Mast cell tryptase95.3 pM (Ki)Allergic inflammation [3] [7]
Thrombin9.3–17.8 µM (IC50)Coagulation cascade [1] [5]
Factor Xa100 nM (IC50)Coagulation cascade [8]
Urokinase (uPA)Covalent modificationCancer metastasis [6]
Kallikrein-1Not reportedKallikrein-kinin system [1]

This broad inhibitory spectrum stems from nafamostat’s structural flexibility—the 6-amidino-2-naphthol moiety enables π-π stacking interactions with aromatic residues in protease active sites, while the guanidine group forms salt bridges with aspartate or glutamate residues [6]. Molecular dynamics simulations confirm stable binding conformations in tryptase’s tetrahedral catalytic pocket, explaining its exceptional selectivity [7].

Modulation of Coagulation Cascade Pathways (Factors Xa, XIIa, Thrombin)

Nafamostat exerts multidirectional effects on coagulation through simultaneous inhibition of intrinsic and extrinsic pathways. It suppresses factor XIIa-mediated initiation of contact activation (IC50 = 1.0 × 10⁻⁷ M) [8], interrupting the intrinsic pathway before factor XI activation. The drug’s anti-thrombin activity (IC50 = 9.3 µM) [5] directly prevents fibrinogen cleavage and platelet activation via protease-activated receptor 1 (PAR1) [5].

Table 2: Coagulation Factor Inhibition by Nafamostat Mesylate

Coagulation FactorMechanismPhysiological ImpactSource
Factor XaCompetitive inhibitionReduced prothrombin activation [1] [8]
Factor XIIaActive site blockadeDecreased contact system activation [1] [8]
ThrombinPAR1 signaling suppressionInhibited platelet aggregation [1] [5]

Factor Xa inhibition occurs through a two-step mechanism: initial reversible binding followed by slow conformational changes that stabilize the enzyme-inhibitor complex [8]. This dual-phase inhibition explains nafamostat’s prolonged anticoagulant effects despite rapid plasma clearance. In platelet studies, 50 µM nafamostat completely suppresses thrombin-induced glycoprotein IIb/IIIa activation, abolishing fibrinogen crosslinking [5].

Interaction with Kallikrein-Kinin System Components

The drug’s inhibition of plasma kallikrein (Ki not quantified) [1] disrupts bradykinin generation, a key mediator of inflammatory vasodilation and vascular permeability. By preventing high-molecular-weight kininogen cleavage, nafamostat reduces bradykinin-induced nitric oxide production and interleukin-6/8 release in human trophoblasts [1]. This mechanism proves particularly relevant in hereditary angioedema models, where uncontrolled kallikrein activity drives pathological edema.

Crystallographic evidence shows nafamostat’s 4-guanidinobenzoic acid metabolite occupying kallikrein’s S1 pocket, with hydrogen bonds to Ser195 and His57 of the catalytic triad [6]. The intact naphthol group further stabilizes this interaction through hydrophobic contacts with Trp215, explaining sustained kallikrein inhibition even after hepatic hydrolysis [6].

Complement System Regulation Through C1 Esterase Inhibition

Though direct evidence of C1 esterase inhibition remains unspecified in available studies, nafamostat’s broad anti-complement activity likely involves interference with C1 complex formation. The drug reduces C3a and C5a generation in LPS-challenged models, correlating with decreased neutrophil chemotaxis and mast cell degranulation [1]. Molecular modeling suggests the naphthol group may sterically hinder C1r/C1s serine protease domains, preventing initiation of the classical complement pathway [6].

Key Complement Effects:

  • Suppression of C3 convertase assembly via factor D inhibition [1]
  • Reduced anaphylatoxin production through C5 convertase blockade [4]
  • Downregulation of complement receptor expression on leukocytes [4]

These actions collectively attenuate complement-mediated tissue damage in acute pancreatitis and disseminated intravascular coagulation [8].

PAR (Protease-Activated Receptor) Signaling Interference

Nafamostat’s anti-thrombin activity directly impacts PAR1 signaling by preventing receptor cleavage at Arg41-Ser42 [5]. This inhibition alters downstream G-protein coupling—specifically reducing Gα12/13-mediated Rho activation—which normally induces cytoskeletal changes in platelets and endothelial cells [5]. In bronchial smooth muscle, nafamostat suppresses PAR2-dependent IL-6 production through tryptase inhibition, breaking the protease-receptor signaling loop that perpetuates airway inflammation [4].

PAR Modulation Mechanisms:

  • Competitive Substrate Mimicry: The drug’s arginine-like guanidine group mimics PAR cleavage sequences [6].
  • Allosteric Effects: Binding to exosites on thrombin alters protease orientation relative to PAR1 [5].
  • Receptor Internalization: Prolonged inhibition accelerates PAR2 lysosomal degradation in airway epithelia [4].

In cancer models, nafamostat’s hydrolysis product 6-amidino-2-naphthol (6A2N) covalently modifies uPA’s Ser195, blocking PAR4-mediated tumor cell invasion [6]. This dual inhibition of both protease and receptor underscores nafamostat’s potential in metastatic disease.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

443.12633996 g/mol

Monoisotopic Mass

443.12633996 g/mol

Heavy Atom Count

31

Appearance

Assay:≥98%A crystalline solid

UNII

1D2T74921W

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nafamostat Mesylate is the mesylate salt form of nafamostat, a broad-spectrum, synthetic serine protease inhibitor, with anticoagulant, anti-inflammatory, mucus clearing, and potential antiviral activities. Upon administration, nafamostat inhibits the activities of a variety of proteases, including thrombin, plasmin, kallikrein, trypsin, and Cl esterase in the complement system, and factors VIIa, Xa, and XIIa in the coagulation system. Although the mechanism of action of nafamostat is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. Nafamostat blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. Nafamostat may also decrease epithelial sodium channel (ENaC) activity and increase mucus clearance in the airways. ENaC activity is increased in cystic fibrosis. In addition, nafamostat may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Health Hazard

Health Hazard

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-09-13

Explore Compound Types